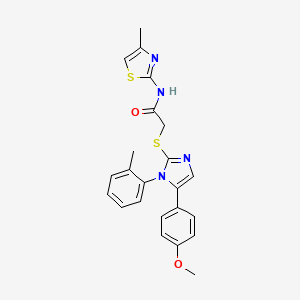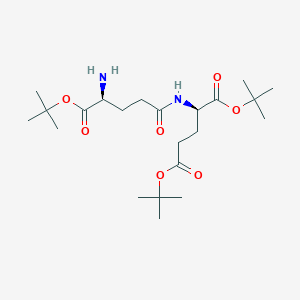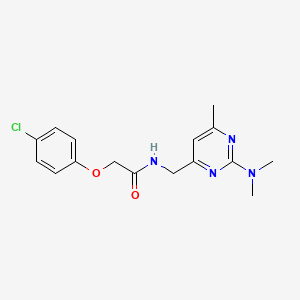
N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as BQA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BQA belongs to the quinazoline family of compounds, which have been extensively studied for their diverse pharmacological activities.
Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
Quinazoline derivatives, including N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, have been synthesized and evaluated for their pharmacological importance. These compounds are known for their anti-analgesic, anti-inflammatory, and anti-bacterial activities. The synthesis involves several steps, including cyclization and amide formation, and the compounds are characterized using analytical and spectral data. Pharmacological testing has shown these compounds to exhibit significant activities compared to standard drugs, highlighting their potential in drug development (Rajveer et al., 2010).
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones have been designed and synthesized, showing impressive broad-spectrum antitumor activity. These compounds demonstrated potent efficacy in in vitro models, with some derivatives being 1.5–3.0-fold more potent than the positive control 5-FU. The molecular docking study indicates that these compounds could inhibit tumor growth through specific interactions with target proteins, suggesting a promising avenue for cancer therapy development (Al-Suwaidan et al., 2016).
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of quinazolinone derivatives. For example, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and evaluated for their antimicrobial activities, showing good activity against various bacteria and fungi. This highlights the potential of these compounds in addressing antibiotic resistance (Patel & Shaikh, 2011).
Analgesic and Anti-inflammatory Activities
Quinazolinone derivatives have also been synthesized and investigated for their analgesic and anti-inflammatory activities. Among these compounds, some showed promising results, exhibiting potent activities comparable to standard drugs like diclofenac sodium. This suggests their potential as new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).
Propriétés
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3/c33-27(30-23-15-17-24(18-16-23)35-20-21-9-3-1-4-10-21)19-32-26-14-8-7-13-25(26)28(31-29(32)34)22-11-5-2-6-12-22/h1-18H,19-20H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUFVQYPTPOXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2986802.png)

![(5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2986805.png)
![N-(2-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2986806.png)
![N-[[5-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]thiophen-2-yl]methyl]acetamide](/img/structure/B2986807.png)


![tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate](/img/structure/B2986813.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2986816.png)
![N-[[1-(3-Bromophenyl)cyclopropyl]methyl]-5-formyl-1H-pyrrole-2-carboxamide](/img/structure/B2986817.png)
![4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride](/img/structure/B2986818.png)
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2986820.png)
![2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B2986821.png)